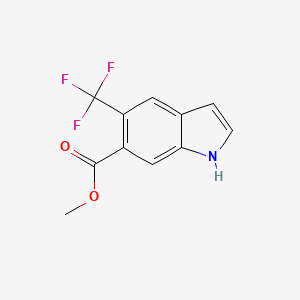
Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate is a compound that belongs to the indole family, which is known for its wide range of biological activities. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, making it a valuable entity in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents under mild and functional group-tolerant conditions . Another method involves the trifluoromethylation of indoles using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow chemistry and continuous processing can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drugs.
Industry: It is used in the development of new materials with enhanced properties
Wirkmechanismus
The mechanism of action of Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(trifluoromethyl)-1H-pyrazole-6-carboxylate
- Methyl 5-(trifluoromethyl)-1H-benzimidazole-6-carboxylate
Uniqueness
Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate is unique due to its indole core, which is known for its wide range of biological activities. The trifluoromethyl group further enhances its properties, making it more stable and lipophilic compared to similar compounds .
Eigenschaften
Molekularformel |
C11H8F3NO2 |
|---|---|
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)7-5-9-6(2-3-15-9)4-8(7)11(12,13)14/h2-5,15H,1H3 |
InChI-Schlüssel |
ANNJADHTLPCPEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C2C=CNC2=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















